molecular formula C10H19N3O3 B11723697 tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate

tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate

Cat. No.: B11723697
M. Wt: 229.28 g/mol
InChI Key: MIQKGBPSRXWZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, an amino group, a cyclopropyl ring, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the cyclopropyl and hydroxyimino groups. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of this compound.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various carbamate derivatives .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand in binding studies and help elucidate the mechanisms of enzyme action .

Medicine: Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their activity. The hydroxyimino group plays a crucial role in this interaction by forming hydrogen bonds with the enzyme’s active site residues . Additionally, the cyclopropyl ring provides steric hindrance, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to molecular targets. Additionally, the cyclopropyl ring provides rigidity to the molecule, contributing to its stability and specificity in interactions.

Properties

IUPAC Name

tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)12-7(6-4-5-6)8(11)13-15/h6-7,15H,4-5H2,1-3H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQKGBPSRXWZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.